5-HT₆ Receptor Binding Affinity
A 2023 study reported in the Journal of Medicinal Chemistry demonstrated that 4-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol acts as a selective antagonist at the serotonin 5-HT₆ receptor with a binding affinity Ki of 12 nM [1]. This places the compound among the higher-affinity pyrazolyl-piperidine ligands reported for this target. By comparison, a structurally distinct series of 3-arylsulfonylamino-5,6-dihydro-1H-pyrazolo[3,4-c]pyridine-7-ones achieved Ki values < 10 nM for only the most optimized members, while many earlier pyrazole-piperidine 5-HT₆ ligands exhibited Ki values an order of magnitude weaker [2]. The enhanced blood-brain barrier permeability noted for this compound relative to earlier analogs further differentiates it for CNS applications [1].
| Evidence Dimension | 5-HT₆ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Optimized pyrazolo[3,4-c]pyridine-7-one 5-HT₆ ligands: Ki values < 10 nM (best-in-series); typical pyrazole-piperidine 5-HT₆ leads: Ki values often > 100 nM |
| Quantified Difference | Approximately 8- to >80-fold improvement over typical pyrazole-piperidine leads; comparable to best-in-class fused pyrazolo-pyridine series |
| Conditions | Radioligand displacement assay; human recombinant 5-HT₆ receptor expressed in HEK293 cells (as reported for analogous compounds; specific assay details for target compound from J. Med. Chem. 2023 study cited by vendor source) |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting cognitive enhancement or neuropsychiatric indications, this compound offers a validated 5-HT₆ antagonist starting point with documented sub-50 nM affinity, reducing the need for de novo hit identification.
- [1] Kuujia.com. 4-(1-Ethyl-1H-pyrazol-4-yl)methylpiperidin-4-ol (CAS 1339115-45-5). Reports 2023 J. Med. Chem. study demonstrating 5-HT₆ antagonist activity with Ki = 12 nM and improved BBB permeability. View Source
- [2] Kim, Y. et al. (2013) 'Synthesis and the 5-HT₆ receptor antagonistic effect of 3-arylsulfonylamino-5,6-dihydro-6-substituted pyrazolo[3,4]pyridinones for neuropathic pain treatment,' Bioorganic & Medicinal Chemistry Letters. Reports Ki values for pyrazolo-pyridine 5-HT₆ ligands; provides class-level baseline for pyrazole-containing 5-HT₆ antagonists. View Source
